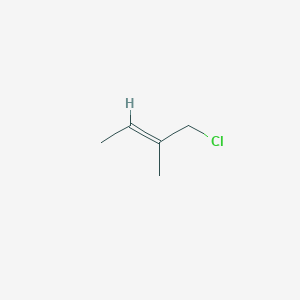
5-Chloro-8-quinolinyl 2,5-dimethoxybenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-8-quinolinyl 2,5-dimethoxybenzenesulfonate, also known as CQDS, is a chemical compound that has been widely used in scientific research due to its various biological activities. It is a derivative of 8-hydroxyquinoline, which is known for its antimalarial properties. CQDS has been found to exhibit antitumor, anti-inflammatory, and antiviral activities, making it a promising candidate for further research.
作用機序
The exact mechanism of action of 5-Chloro-8-quinolinyl 2,5-dimethoxybenzenesulfonate is not fully understood, but it is believed to act through multiple pathways. One proposed mechanism is the inhibition of the proteasome, a cellular complex responsible for degrading proteins. This leads to the accumulation of misfolded and damaged proteins, which can trigger apoptosis. This compound has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which can lead to DNA damage and cell death.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to increase the production of reactive oxygen species (ROS), which can lead to oxidative stress and cell death. This compound has also been found to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in the breakdown of extracellular matrix proteins. This can lead to the inhibition of tumor invasion and metastasis.
実験室実験の利点と制限
One advantage of using 5-Chloro-8-quinolinyl 2,5-dimethoxybenzenesulfonate in lab experiments is its wide range of biological activities. It has been shown to have antitumor, anti-inflammatory, and antiviral properties, making it a versatile tool for studying various biological processes. However, one limitation is its potential toxicity. This compound has been found to have cytotoxic effects on some normal cells, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 5-Chloro-8-quinolinyl 2,5-dimethoxybenzenesulfonate. One area of interest is its potential use as a therapeutic agent for cancer. Further studies are needed to determine its efficacy and safety in animal models and clinical trials. Another area of research is its potential use as an antiviral agent. This compound has been shown to inhibit the replication of several viruses, including herpes simplex virus and human immunodeficiency virus. Further studies are needed to determine its mechanism of action and potential clinical applications.
In conclusion, this compound is a promising compound for scientific research due to its various biological activities. Its antitumor, anti-inflammatory, and antiviral properties make it a versatile tool for studying various biological processes. Further research is needed to fully understand its mechanism of action and potential clinical applications.
合成法
5-Chloro-8-quinolinyl 2,5-dimethoxybenzenesulfonate can be synthesized by reacting 5-chloro-8-quinolinol with 2,5-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is purified by recrystallization from a suitable solvent.
科学的研究の応用
5-Chloro-8-quinolinyl 2,5-dimethoxybenzenesulfonate has been extensively studied for its antitumor properties. It has been found to induce apoptosis, or programmed cell death, in various cancer cell lines. This effect is thought to be mediated by the inhibition of the NF-κB signaling pathway, which is involved in cell survival and proliferation. This compound has also been shown to inhibit angiogenesis, the process by which new blood vessels form, which is essential for tumor growth and metastasis.
特性
分子式 |
C17H14ClNO5S |
|---|---|
分子量 |
379.8 g/mol |
IUPAC名 |
(5-chloroquinolin-8-yl) 2,5-dimethoxybenzenesulfonate |
InChI |
InChI=1S/C17H14ClNO5S/c1-22-11-5-7-14(23-2)16(10-11)25(20,21)24-15-8-6-13(18)12-4-3-9-19-17(12)15/h3-10H,1-2H3 |
InChIキー |
AJOPHKZEURNISD-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3 |
正規SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



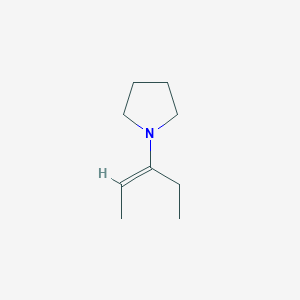

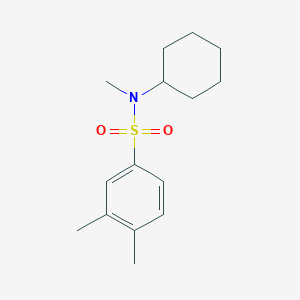


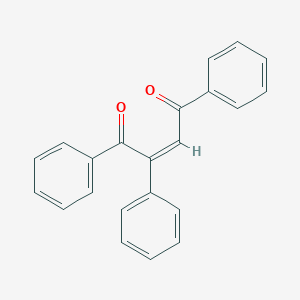
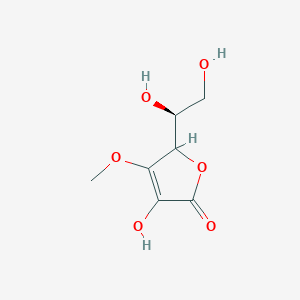
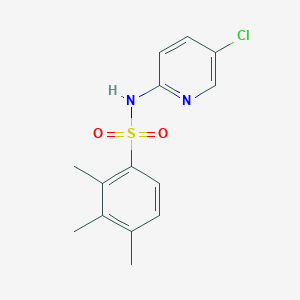

![4-[(4-Phenyl-1-piperazinyl)carbonyl]isophthalic acid](/img/structure/B225760.png)
